Pro-Ser

Vue d'ensemble

Description

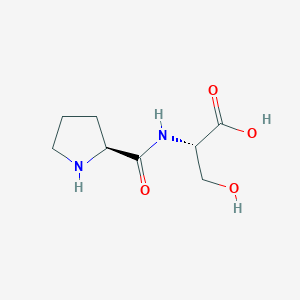

Pro-Ser, also known as Proline-Serine, is a dipeptide composed of the amino acids proline and serine. Dipeptides are molecules consisting of two amino acids linked by a single peptide bond. This compound is of particular interest due to its potential biological activities and applications in various fields such as medicine, biochemistry, and industrial processes.

Applications De Recherche Scientifique

Pro-Ser has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex peptides and proteins. It serves as a model compound for studying peptide bond formation and stability.

Biology: Investigated for its role in cellular processes and protein interactions. It can be used in studies of enzyme-substrate interactions and protein folding.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties. It may also have applications in drug delivery systems.

Industry: Utilized in the production of bioactive peptides and as a component in various biochemical assays.

Mécanisme D'action

Target of Action

Proline-Serine (Pro-Ser) is a dipeptide formed from L-proline and L-serine residues . It primarily targets the Aurora A kinase, a serine/threonine kinase essential for mitotic entry and spindle assembly . This compound also targets serine proteases, a family of enzymes that degrade a wide range of proteins and play vital roles in various biological processes .

Mode of Action

Proline-Serine interacts with its targets, leading to several changes. In the case of Aurora A kinase, this compound contributes to the phosphorylation events responsible for the profound transformation of cellular architecture and physiology that occurs as cells progress through mitosis . For serine proteases, this compound is involved in several catalytic strategies common in enzymatic catalysis .

Biochemical Pathways

The action of Proline-Serine affects multiple biochemical pathways. It plays a significant role in the phosphorylation events during mitosis, affecting almost 30% of the proteome . Proline-Serine also influences the catalytic mechanism of serine proteases, which are involved in the degradation of a wide range of proteins .

Pharmacokinetics

The pharmacokinetics of Proline-Serine, like other peptides, involves absorption, distribution, metabolism, and excretion . These processes determine the bioavailability of Proline-Serine in the body.

Result of Action

The action of Proline-Serine results in significant molecular and cellular effects. For instance, the interaction of Proline-Serine with Aurora A kinase leads to the transformation of cellular architecture and physiology during mitosis . Similarly, its interaction with serine proteases results in the degradation of a wide range of proteins .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Pro-Ser can be synthesized through a peptide coupling reaction between proline and serine. The reaction typically involves the activation of the carboxyl group of proline using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC), followed by the addition of serine. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) under mild conditions.

Industrial Production Methods: In an industrial setting, this compound can be produced using solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis. SPPS involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin, while solution-phase synthesis involves the coupling of amino acids in solution. Both methods require careful control of reaction conditions to ensure high yield and purity of the final product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the serine residue, which contains a hydroxyl group. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reduction reactions can target the peptide bond or the side chains of the amino acids. Reducing agents such as sodium borohydride can be used.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Sodium borohydride (NaBH4)

Substitution: Alkyl halides, acyl chlorides

Major Products:

Oxidation: Formation of serine-derived aldehydes or carboxylic acids

Reduction: Formation of reduced dipeptides

Substitution: Formation of substituted dipeptides with modified side chains

Comparaison Avec Des Composés Similaires

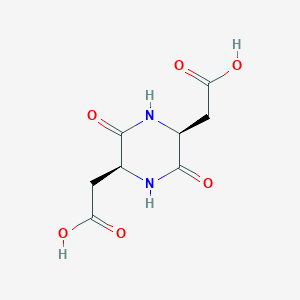

- Gly-Ser (Glycine-Serine)

- Ala-Ser (Alanine-Serine)

- Pro-Gly (Proline-Glycine)

- Pro-Ala (Proline-Alanine)

Propriétés

IUPAC Name |

(2S)-3-hydroxy-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O4/c11-4-6(8(13)14)10-7(12)5-2-1-3-9-5/h5-6,9,11H,1-4H2,(H,10,12)(H,13,14)/t5-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFWBWPCXSWUCLB-WDSKDSINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)NC(CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)C(=O)N[C@@H](CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70428595 | |

| Record name | CHEMBL209083 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70428595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71835-80-8 | |

| Record name | CHEMBL209083 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70428595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

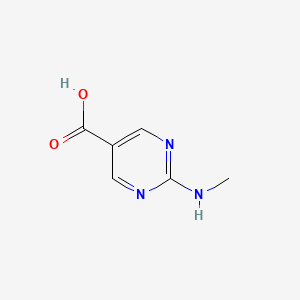

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Pro-Ser?

A1: this compound, a dipeptide composed of proline and serine amino acids, has the molecular formula C8H14N2O4 and a molecular weight of 202.21 g/mol.

Q2: Is there any spectroscopic data available for this compound?

A: While specific spectroscopic data for the isolated this compound dipeptide might be limited, studies often utilize techniques like nuclear magnetic resonance (NMR) spectroscopy to analyze its conformation within larger peptides and proteins. For instance, NMR studies on cyclic pentapeptides revealed that the presence of a this compound sequence influenced the formation of specific beta-turn structures. []

Q3: What is known about the conformational preferences of the this compound sequence in peptides?

A: Research suggests that the this compound sequence exhibits a preference for specific conformations. Crystallographic studies on model dipeptides revealed that the this compound sequence often adopts a β-turn conformation. This preference is attributed to a stabilizing intramolecular hydrogen bond between the serine amide NH group and the serine side-chain oxygen atom. []

Q4: What is the biological significance of the this compound sequence being a substrate for prolyl endopeptidase?

A: Prolyl endopeptidase, a serine protease, preferentially cleaves peptide bonds at the C-terminal side of proline residues. Interestingly, research indicates that the presence of a phosphorylated serine residue (phosphoserine) following proline can significantly enhance the cleavage rate by prolyl endopeptidase. [, ] This suggests a potential regulatory mechanism where phosphorylation of serine residues adjacent to proline could modulate the activity of prolyl endopeptidase and influence the processing of peptides and proteins containing this sequence.

Q5: Are there examples of this compound containing peptides with biological activity?

A: Yes, several peptides containing the this compound sequence exhibit biological activities. For example, a peptide derived from maitake mushrooms with the sequence Tyr-Pro-Ser displayed angiotensin I-converting enzyme (ACE) inhibitory activity. [, ] ACE inhibitors are commonly used as antihypertensive agents. Additionally, a study investigating A-gliadin peptides, which are implicated in celiac disease, found that peptides containing the this compound-(Gln)2 sequence exhibited cytotoxic effects on CaCo-2 cells, a model for intestinal epithelial cells. [, ]

Q6: Can you provide more details about the role of this compound in A-gliadin peptides and celiac disease?

A: Research suggests that certain peptides derived from A-gliadin, a protein found in wheat gluten, can trigger an immune response in individuals with celiac disease. These peptides often contain repeated sequences like this compound-Gln-Gln and Gln-Gln-Gln-Pro. Studies on synthetic peptides mimicking these sequences revealed that they could agglutinate K562(S) cells, indicating a potential to disrupt cellular interactions. [] While the exact mechanisms by which these peptides elicit an immune response are still under investigation, their conformational properties, potentially influenced by the this compound sequence, are thought to play a role in their ability to interact with immune cells and trigger inflammation in the small intestine. []

Q7: Are there any other noteworthy occurrences of the this compound sequence in proteins?

A: The this compound dipeptide is found within the tandem repeat sequence of the C-terminal domain of RNA polymerase II, which has the consensus sequence Ser-Pro-Thr-Ser-Pro-Ser-Tyr. [] Although the exact function of this repeat remains unclear, conformational analyses suggest the presence of turn structures, potentially influencing the domain's interaction with other proteins involved in transcription regulation.

Q8: What is the role of the this compound sequence in the heart stimulant anthopleurin A?

A: Anthopleurin A, a potent heart stimulant isolated from the sea anemone Anthopleura xanthogrammica, contains the this compound sequence within its 49 amino acid structure. While the specific role of the this compound dipeptide in the overall activity of this cardiotonic toxin hasn't been explicitly studied, the complete amino acid sequence of anthopleurin A, including the this compound motif, has been determined, and its three-dimensional structure has been investigated. [] These studies aim to understand the structure-activity relationships of this potent toxin and potentially guide the development of novel therapeutic agents for cardiovascular diseases.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![sodium;1-methoxy-4-[(E)-prop-1-enyl]benzene](/img/structure/B1588234.png)